molecular formula C7H6ClN3O2 B2394441 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile CAS No. 132164-86-4

4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile

Cat. No. B2394441
CAS RN: 132164-86-4
M. Wt: 199.59
InChI Key: VDCBXTAMVFEOSK-UHFFFAOYSA-N
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Description

4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile (4CDO) is a heterocyclic compound that has been studied for its potential biological and medicinal applications. 4CDO is a member of the oxazine family of compounds and is composed of two nitrogen atoms, four carbon atoms, one chlorine atom, and one oxygen atom. In addition, 4CDO has a molecular weight of 197.58 g/mol and a melting point of 118°C. 4CDO has been studied for its potential to act as a precursor for the synthesis of other compounds, as well as its potential to act as a therapeutic agent.

Scientific Research Applications

4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has been studied for its potential applications in a variety of scientific research areas. 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has been studied as a potential precursor in the synthesis of other compounds, as well as its potential to act as a therapeutic agent. 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has also been studied for its potential to act as an antioxidant, as well as its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has also been studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile is not fully understood. However, it is believed that 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It is also believed that 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has been studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an anti-cancer agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile have been studied in a number of laboratory studies. In vitro studies have shown that 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has the potential to act as an antioxidant, as well as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In addition, 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has been shown to possess anti-inflammatory and anti-cancer activity in a number of cell culture studies. In vivo studies have also demonstrated that 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has the potential to reduce inflammation and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile in laboratory experiments include its low cost, ease of synthesis, and its potential to act as an antioxidant and inhibitor of the enzyme cyclooxygenase-2 (COX-2). However, the use of 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile in laboratory experiments is limited by its relatively low solubility in water, as well as its potential to cause adverse effects in certain cell types.

Future Directions

The future directions for research on 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile include further studies of its potential to act as an antioxidant and inhibitor of the enzyme cyclooxygenase-2 (COX-2). In addition, further research is needed to determine the potential of 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile to act as an anti-inflammatory and anti-cancer agent in vivo. Further research is also needed to determine the potential of 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile to interact with other drugs or compounds, as well as its potential to cause adverse effects in certain cell types. Finally, further research is needed to develop methods to improve the solubility of 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile in water, as well as methods to improve its stability in various environments.

Synthesis Methods

The synthesis of 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has been studied and developed by a number of researchers. The most common method of synthesis involves the reaction of 4-chloro-2-dimethylamino-6-oxo-6H-1,3-oxazine-5-carbonitrile with an aqueous solution of sodium hydroxide. This reaction yields 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile in a yield of up to 99%. Other methods of synthesis, such as the reaction of 4-chloro-2-dimethylamino-6-oxo-6H-1,3-oxazine-5-carbonitrile with an aqueous solution of potassium hydroxide, have also been studied and developed.

properties

IUPAC Name

4-chloro-2-(dimethylamino)-6-oxo-1,3-oxazine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O2/c1-11(2)7-10-5(8)4(3-9)6(12)13-7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCBXTAMVFEOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C(=O)O1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile

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